2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

Structure-Activity Relationship Medicinal Chemistry Bradykinin Receptor

The compound 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide (C16H15ClN6O3S, MW 406.85) is a synthetic small molecule featuring a benzamide core substituted with a 2-chloro group, a 5-(1H-tetrazol-1-yl) moiety, and an N-[2-(4-sulfamoylphenyl)ethyl] side chain. It is cataloged as a screening compound (ID IB03-9153) with physicochemical descriptors including a calculated logP of 1.04 and a topological polar surface area (TPSA) of 230.07 Ų.

Molecular Formula C16H15ClN6O3S
Molecular Weight 406.8 g/mol
Cat. No. B12621473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC16H15ClN6O3S
Molecular Weight406.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)S(=O)(=O)N
InChIInChI=1S/C16H15ClN6O3S/c17-15-6-3-12(23-10-20-21-22-23)9-14(15)16(24)19-8-7-11-1-4-13(5-2-11)27(18,25)26/h1-6,9-10H,7-8H2,(H,19,24)(H2,18,25,26)
InChIKeyIPNQJGIZDWIBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide: Structural Identity and Procurement Baseline


The compound 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide (C16H15ClN6O3S, MW 406.85) is a synthetic small molecule featuring a benzamide core substituted with a 2-chloro group, a 5-(1H-tetrazol-1-yl) moiety, and an N-[2-(4-sulfamoylphenyl)ethyl] side chain . It is cataloged as a screening compound (ID IB03-9153) with physicochemical descriptors including a calculated logP of 1.04 and a topological polar surface area (TPSA) of 230.07 Ų . This compound belongs to a broader class of phenylsulfamoyl benzamide derivatives that have been pursued in the patent literature as selective bradykinin B1 receptor antagonists for inflammatory and pain-related conditions [1]. Its distinct substitution pattern differentiates it from other members of this class in terms of hydrogen-bonding capacity and steric profile, which are critical for target engagement.

Why 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by a Generic Analog


Substituting this compound with a close structural analog without quantitative validation is high-risk due to the documented sensitivity of target binding to the regioisomeric position of the tetrazole ring and the nature of the N-substituent. For instance, moving the tetrazole from the 5-position to the 3-position (as in N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide) produces a molecular entity with a different molecular weight (372.4 g/mol vs. 406.85 g/mol) and, critically, a different spatial orientation of key hydrogen-bond acceptors . Similarly, replacing the polar sulfamoylphenethyl tail with a cyclohexyl group (as in 2-chloro-N-cyclohexyl-5-(1H-tetrazol-1-yl)benzamide) drastically alters logP (from 1.04 to 3.09) and reduces TPSA (from 230.07 to 110.98 Ų), which profoundly affects membrane permeability, solubility, and the capacity to engage sulfonamide-binding pockets . The phenylsulfamoyl benzamide patent literature explicitly establishes that high selectivity for the bradykinin B1 over the B2 receptor is sensitive to these structural variations, making generic interchanges scientifically unsound [1].

Quantitative Differentiation Guide: 5-Substituted Tetrazole vs. Closest Analogs


Regioisomeric Differentiation: 5-(1H-Tetrazol-1-yl) vs. 3-(1H-Tetrazol-1-yl) Substituent

The target compound places the tetrazole ring at the 5-position of the benzamide core. In contrast, the direct regioisomer N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has the tetrazole at the 3-position . This results in distinct molecular topologies; the 5-substituted isomer is a 2-chloro-5-tetrazolyl benzamide, a substitution pattern that has been separately linked to trans-translation inhibition in bacterial systems through specific molecular recognition, as exemplified by the tetrazoyl benzamide KKL-55 [1]. While the 3-substituted isomer also contains the same functional groups, the altered vector of the tetrazole ring can abolish or repurpose target engagement.

Structure-Activity Relationship Medicinal Chemistry Bradykinin Receptor

Lipophilicity Contrast: Sulfamoylphenethyl Tail vs. Cyclohexyl Analog

Replacing the N-[2-(4-sulfamoylphenyl)ethyl] group with a simple N-cyclohexyl group yields a structurally simpler analog: 2-chloro-N-cyclohexyl-5-(1H-tetrazol-1-yl)benzamide . The target compound's sulfamoylphenethyl tail introduces a sulfonamide group that acts as both a hydrogen-bond donor and acceptor, leading to a calculated logP of 1.04 and logSw of -2.6 . In sharp contrast, the cyclohexyl analog has a logP of 3.09 and logSw of -4.07, indicating it is roughly 100-fold more lipophilic . Additionally, the target compound's TPSA (230.07 Ų) is more than double that of the cyclohexyl analog (110.98 Ų).

Physicochemical Properties ADME Solubility

Functional Group Contribution: The Chloro Substituent

The target compound bears a chlorine atom at the 2-position of the benzamide ring. This is absent in the closest regioisomer, N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide (C16H16N6O3S), which has a hydrogen at that position . The presence of the chlorine atom serves multiple roles in medicinal chemistry. It can act as a halogen-bond donor, can fill a lipophilic pocket to increase potency, and can block oxidative metabolism at the 2-position. While the target compound has 3 hydrogen-bond donors and 10 acceptors per its ChemDiv profile, the des-chloro analog would have a different donor/acceptor count and electronic profile .

Halogen Bonding Structure-Activity Relationship Metabolic Stability

Intellectual Property Space: Specificity within the Bradykinin B1 Antagonist Class

US Patent 8,481,527 discloses a genus of phenylsulfamoyl benzamide derivatives wherein the claimed selectivity for the bradykinin B1 receptor over the B2 receptor is dependent on the exact combination of substituents R1-R5 and Z [1]. While the specific compound is not exemplified in the available patent abstract, the structural features of 2-chloro substitution and a tetrazole ring at Z are explicitly allowed for in the Markush structure, distinguishing it from compounds with alternative heterocycles like oxazole or triazole. The patent states that this selectivity is 'particularly important as the undesired side effects of the compounds are much less pronounced' compared to non-selective analogs [1]. This implies that a generic phenylsulfamoyl benzamide without the specific tetrazole and chloro substitution pattern would not be expected to exhibit the same therapeutic window.

Bradykinin B1 Antagonist Inflammation Pain

Antibacterial Potential: 5-Tetrazolyl Benzamides as Trans-Translation Inhibitors

A structurally related subclass, tetrozoyl benzamides, has been shown to specifically inhibit bacterial trans-translation. Compounds KKL-55 and KKL-201, which feature the tetrazole-benzamide core, were effective in in vitro trans-translation reactions [1]. KKL-55 is explicitly noted for antibacterial activity against vegetative cells of Bacillus anthracis in culture [2]. The target compound retains the critical 5-(1H-tetrazol-1-yl)benzamide core present in these inhibitors, but differentiates itself with the sulfamoylphenethyl tail, which is absent in the simpler KKL analogs. This suggests the compound could offer a distinct antibacterial activity spectrum or improved selectivity, although direct comparative data are lacking.

Antibacterial Trans-translation Bacillus anthracis

Optimal Application Scenarios for 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide in R&D Procurements


Focused Bradykinin B1 Antagonist Library Expansion

Procure this compound to diversify a bradykinin B1 receptor antagonist library. Its structural compliance with the Markush formula in US Patent 8,481,527 , combined with its unique 5-tetrazole-2-chloro substitution pattern, makes it a strategic addition for SAR studies aiming to enhance B1/B2 selectivity. The compound's lower logP (1.04) relative to other core analogs suggests it could help map the lipophilic tolerance of the B1 binding pocket without introducing excessive hydrophobicity-driven off-target effects.

Physicochemical Property-Driven Lead Optimization

Utilize this compound as a benchmark in lead optimization campaigns where balancing potency with solubility is critical. Its computed logSw of -2.6 and TPSA of 230.07 Ų place it in a favorable region of the property space for CNS-sparing peripherally-acting agents, provided the target is accessible. In head-to-head comparisons with the more lipophilic N-cyclohexyl analog (logP 3.09) , this compound would serve to validate whether the sulfamoylphenethyl tail improves pharmacokinetic properties without sacrificing target engagement.

Trans-Translation Inhibition Probe for Gram-Positive Bacteria

Deploy this compound as a next-generation chemical probe in bacterial trans-translation assays. Given the established activity of tetrazoyl benzamides like KKL-55 against Bacillus anthracis [1], this compound's distinct substitution pattern (sulfamoylphenethyl tail) can be used to investigate whether improved selectivity or spectrum broadening against other Gram-positive pathogens, including antibiotic-resistant strains, can be achieved.

Negative Control for 3-Tetrazolyl Regioisomer Studies

In any SAR campaign studying the effects of tetrazole positional isomerism on benzamide cores, this compound serves as the essential 5-(1H-tetrazol-1-yl) representative. It can be directly compared in binding or functional assays against its 3-tetrazolyl regioisomer (CAS 1010877-24-3) to quantify the energetic contribution of regioisomerism to target affinity, thereby strengthening the pharmacophore model.

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